molecular formula C11H18N2O3 B8190311 (2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one

(2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one

Cat. No.: B8190311
M. Wt: 226.27 g/mol
InChI Key: SSZYMGPMNHLGSJ-YUMQZZPRSA-N
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Description

(2S, 5S)-5-Boc-2,5-diaza-bicyclo[222]octan-3-one is a bicyclic compound that features a unique structure with two nitrogen atoms and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a diamine or an amino acid derivative.

    Cyclization: The precursor undergoes a cyclization reaction to form the bicyclic core. This step often involves the use of a cyclizing agent or catalyst.

    Boc Protection: The final step involves the introduction of the Boc protecting group to the nitrogen atoms. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected nitrogen atoms can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.

Common Reagents and Conditions

    Substitution: Common reagents include alkyl halides and bases like sodium hydride.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups to the nitrogen atoms.

Scientific Research Applications

(2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a scaffold in drug design and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one involves its interaction with various molecular targets. The Boc-protected nitrogen atoms can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s bicyclic structure also contributes to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2S, 5S)-2,5-diaza-bicyclo[2.2.2]octane: Lacks the Boc protecting group, making it more reactive.

    (2S, 5S)-5-Acetyl-2,5-diaza-bicyclo[2.2.2]octan-3-one: Features an acetyl group instead of Boc, altering its reactivity and applications.

Uniqueness

(2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one is unique due to its Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-5-8(13)9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZYMGPMNHLGSJ-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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